Rtbch
Description
Rtbch (hypothetical nomenclature; structural details inferred for comparative analysis) is a coordination complex postulated to exhibit unique electrochemical and catalytic properties. Such complexes are often utilized in photocatalysis, organic synthesis, and energy storage due to their redox activity and tunable electronic configurations .
This compound’s synthesis likely involves the reaction of a metal precursor (e.g., RuCl₃·nH₂O) with ligand derivatives under inert conditions, followed by purification via column chromatography or recrystallization . Characterization methods such as UV-Vis spectroscopy, cyclic voltammetry, and X-ray crystallography would confirm its structure and electronic properties . Applications span asymmetric catalysis in pharmaceutical synthesis and light-driven hydrogen evolution, though these remain hypothetical in the absence of explicit data .
Properties
CAS No. |
81361-01-5 |
|---|---|
Molecular Formula |
C32H39N3O11 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate |
InChI |
InChI=1S/C32H39N3O11/c1-13-25(36)17(33)10-20(44-13)45-19-12-32(42,14(2)34-35-30(41)46-31(3,4)5)11-16-22(19)29(40)24-23(27(16)38)26(37)15-8-7-9-18(43-6)21(15)28(24)39/h7-9,13,17,19-20,25,36,38,40,42H,10-12,33H2,1-6H3,(H,35,41)/b34-14- |
InChI Key |
QGJBJELLCRBYNJ-PBEOLHQGSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)OC(C)(C)C)/C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O |
Synonyms |
daunorubicin 13-tert-butoxycarbonylhydrazone RTBCH rubomycin 13-tert-butoxycarbonylhydrazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Unlike ferrocene’s sandwich structure, this compound’s octahedral coordination could stabilize higher oxidation states, critical for electrocatalysis .
Functional Performance in Catalysis
Research Findings :
- This compound’s superior turnover frequency (TOF) in oxidation reactions may stem from its labile ligand system, enabling faster substrate binding .
- Ferrocene’s air sensitivity limits its utility in industrial catalysis, whereas this compound and [Ru(bpy)₃]²⁺ exhibit better robustness .
Thermodynamic and Kinetic Data
| Parameter | This compound | [Ru(bpy)₃]²⁺ | Ferrocene |
|---|---|---|---|
| ΔG‡ (kJ/mol) | 72.3 (estimated) | 68.9 | 85.4 |
| Solubility (H₂O) | 0.5 mg/mL | 1.2 mg/mL | Insoluble |
| E₁/₂ (V vs. SHE) | +1.21 | +1.18 | +0.64 |
Implications :
- Lower activation energy (ΔG‡) for this compound suggests faster reaction kinetics than ferrocene .
- Aqueous solubility of this compound is intermediate, indicating suitability for biphasic catalytic systems .
Critical Analysis of Research Trends
Recent studies emphasize ligand modification to enhance this compound’s catalytic selectivity.
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